molecular formula C10H13NO2 B13232195 2-[4-(Aminomethyl)phenyl]propanoic acid

2-[4-(Aminomethyl)phenyl]propanoic acid

Cat. No.: B13232195
M. Wt: 179.22 g/mol
InChI Key: ZHNDASDPZIUJAW-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of phenylpropanoic acid, characterized by the presence of an aminomethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)phenyl]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-(Aminomethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Oxidation: The alcohol is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO4).

    Final Product: The resulting product is this compound.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation and continuous flow processes, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-[4-(Aminomethyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propanoic acid: Similar in structure but with a methyl group instead of an aminomethyl group.

    2-(4-Hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of an aminomethyl group.

Uniqueness

2-[4-(Aminomethyl)phenyl]propanoic acid is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-[4-(aminomethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H13NO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6,11H2,1H3,(H,12,13)

InChI Key

ZHNDASDPZIUJAW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CN)C(=O)O

Origin of Product

United States

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